Cyclopropyl-[1-[2-(2,6-dimethylmorpholin-4-yl)ethyl]triazol-4-yl]methanol
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Overview
Description
Cyclopropyl-[1-[2-(2,6-dimethylmorpholin-4-yl)ethyl]triazol-4-yl]methanol is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a triazole ring, and a morpholine derivative, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[1-[2-(2,6-dimethylmorpholin-4-yl)ethyl]triazol-4-yl]methanol typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an alkyne and an azide to form the triazole ring. The cyclopropyl group can be introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst. The morpholine derivative is then attached via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step, as well as continuous flow reactors for the cyclopropanation and nucleophilic substitution steps. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[1-[2-(2,6-dimethylmorpholin-4-yl)ethyl]triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of cyclopropyl-[1-[2-(2,6-dimethylmorpholin-4-yl)ethyl]triazol-4-yl]methanone.
Reduction: Formation of cyclopropyl-[1-[2-(2,6-dimethylmorpholin-4-yl)ethyl]dihydrotriazol-4-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-[1-[2-(2,6-dimethylmorpholin-4-yl)ethyl]triazol-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-[1-[2-(2,6-dimethylmorpholin-4-yl)ethyl]triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the morpholine derivative can influence its solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[1-[2-(2,6-dimethylmorpholin-4-yl)ethyl]imidazolidin-2-one: Similar structure but with an imidazolidinone ring instead of a triazole ring.
2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]pyrimidin-4-ol: Contains a pyrimidine ring instead of a triazole ring.
Uniqueness
Cyclopropyl-[1-[2-(2,6-dimethylmorpholin-4-yl)ethyl]triazol-4-yl]methanol is unique due to its combination of a cyclopropyl group, a triazole ring, and a morpholine derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
cyclopropyl-[1-[2-(2,6-dimethylmorpholin-4-yl)ethyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-10-7-17(8-11(2)20-10)5-6-18-9-13(15-16-18)14(19)12-3-4-12/h9-12,14,19H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDLPWMIZZLFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCN2C=C(N=N2)C(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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